Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-
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Overview
Description
Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of acetamides and features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- typically involves the reaction of 4-ethynylphenylamine with 6-methyl-2-oxo-2H-pyran-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-aminophenyl)-
- Acetamide, N-(4-methyl-2-nitrophenyl)-
- Acetamide, N-[4-[2-(3,4-dihydro-6-hydroxy-2-methyl-2-undecyl-2H-1-benzopyran-7-yl)ethyl]phenyl]-2,2,2-trifluoro-
Uniqueness
Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]- is unique due to the presence of the pyran ring and the ethynyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
502624-24-0 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-[4-[2-(2-methyl-6-oxopyran-4-yl)ethynyl]phenyl]acetamide |
InChI |
InChI=1S/C16H13NO3/c1-11-9-14(10-16(19)20-11)4-3-13-5-7-15(8-6-13)17-12(2)18/h5-10H,1-2H3,(H,17,18) |
InChI Key |
NMCOHWJKXCIHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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